molecular formula C5H9NO2S B13518830 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B13518830
M. Wt: 147.20 g/mol
InChI Key: AMRBNGGGZIGGLD-UHFFFAOYSA-N
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Description

6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a heterocyclic compound with the molecular formula C5H9NO2S and a molecular weight of 147.19 g/mol . This compound features a bicyclic structure containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can be achieved through various methods. One common approach involves the reaction of 1-bromo-3-chloropropane with thiourea, followed by cyclization. Another method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is unique due to its specific ring structure containing both sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2

InChI Key

AMRBNGGGZIGGLD-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)C2CN1

Origin of Product

United States

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